molecular formula C21H26N2O3S B2802009 3-(4-(methylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide CAS No. 1797172-16-7

3-(4-(methylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide

Cat. No.: B2802009
CAS No.: 1797172-16-7
M. Wt: 386.51
InChI Key: NLGXQWPNVGQZJM-UHFFFAOYSA-N
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Description

3-(4-(Methylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide ( 1797172-16-7) is an organic compound with a complex structure that combines a phenylmethanesulfonyl core and a propanamide group linked to a phenylated pyrrolidinyl chain . With the molecular formula C21H26N2O3S and a molecular weight of 386.51 g/mol, this compound displays significant research versatility as a potential intermediate in the synthesis of bioactive compounds . Its structural features, particularly the methanesulfonyl group, contribute to enhanced stability and moderate solubility, facilitating its use in various reaction environments . The presence of both hydrogen bond acceptor and donor sites within the molecule enables specific interactions with protein targets, making it a valuable scaffold in pharmacological research and drug discovery programs . Related structural analogs featuring pyrrolidine-2,5-dione and propanamide motifs have demonstrated potent anticonvulsant activity in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models, outperforming reference compounds like valproic acid in preclinical studies . The most promising compound from this class exhibited additional antinociceptive properties in neuropathic pain models, with its mechanism of action potentially involving modulation of neuronal sodium channels (Site 2) and high-voltage-activated L-type calcium channels . This well-characterized chemical profile makes this compound a valuable tool for medicinal chemistry programs, neuroscience research, and the development of novel therapeutic agents for neurological disorders. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-27(25,26)20-12-9-17(10-13-20)11-14-21(24)22-16-19-8-5-15-23(19)18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,19H,5,8,11,14-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGXQWPNVGQZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-(methylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C17_{17}H22_{22}N2_{2}O2_{2}S
  • Molecular Weight: 334.43 g/mol

The structure features a methylsulfonyl group attached to a phenyl ring, which is linked to a propanamide group that includes a pyrrolidine moiety. This unique configuration contributes to its biological properties.

Inhibition of Matrix Metalloproteinases (MMPs)

Recent studies indicate that compounds with similar structural motifs to This compound exhibit significant inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-1. MMPs are crucial in various physiological processes, including tissue remodeling and inflammation. The inhibition of MMPs has therapeutic implications in cancer metastasis and inflammatory diseases .

Antimicrobial Activity

Compounds with the methylsulfonylphenyl group have been reported to possess antimicrobial properties. For instance, derivatives exhibiting similar functionalities have shown effectiveness against various strains of bacteria, including MRSA and E. coli. The mechanism often involves disrupting bacterial cell wall synthesis or function .

Case Study 1: MMP Inhibition

In a study focused on the SAR (Structure-Activity Relationship) matrix method, a compound structurally related to This compound was found to exhibit 60 times higher inhibitory activity against MMP-1 compared to its analogues. This significant potency was attributed to specific interactions between the compound's functional groups and active site residues within the enzyme .

CompoundMMP-1 Inhibition PotencyStructural Features
Compound A60-fold increaseTrifluoromethyl group at para position
Compound BBaselineNo significant substitutions

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of similar compounds against various pathogens. The results indicated that certain derivatives showed remarkable antibacterial activity with growth inhibition rates exceeding 85% against MRSA and other Gram-negative bacteria. The study emphasized the importance of the methylsulfonyl group in enhancing antibacterial properties .

PathogenGrowth Inhibition (%)Compound Tested
MRSA97.76Derivative X
E. coli85.00Derivative Y
K. pneumoniae90.00Derivative Z

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related propanamide derivatives:

Compound Name / Structure Key Structural Features Pharmacological Target / Activity Synthesis Yield / Conditions Reference
3-(4-(Methylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide - 4-(Methylsulfonyl)phenyl group
- Pyrrolidine-phenyl substituent
Presumed kinase or enzyme inhibition (based on sulfonamide and pyrrolidine motifs) Not explicitly reported; analogous methods use T3P®/DIPEA in ethyl acetate
(S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-... - Pyrazolyl core
- Dichlorophenyl and pyridinyl groups
COX-2 inhibition (NSAID-like activity) 60% yield; coupling via T3P®/DIPEA in ethyl acetate
N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)-4-methylpentanamide - Sulfamoylphenyl group
- Isoindolinone moiety
Antimicrobial or antiproliferative (sulfonamide and heterocyclic motifs) 83% yield; column chromatography purification
(Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-... - Thiadiazocine-thiazol hybrid
- Fluorophenyl group
Anticancer (DNA intercalation or topoisomerase inhibition) 24-hour reaction with lead powder in DCM/methanol
N-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-(3-(hydroxy(phenyl)methyl)phenyl)propanamide - Quinoline-pentanamide hybrid
- Hydroxy(phenyl)methyl group
Antimalarial (primaquine-NSAID hybrid) Purified via dichloromethane/methanol gradient

Key Comparative Insights:

Structural Complexity: The target compound’s pyrrolidine-phenyl group distinguishes it from simpler propanamides (e.g., NSAID hybrids in ). This moiety may enhance blood-brain barrier penetration compared to polar groups like sulfamoylphenyl .

Pharmacological Implications: Methylsulfonyl groups (target compound and ) are associated with kinase inhibition (e.g., JAK/STAT pathways), whereas sulfamoyl groups () are linked to antimicrobial activity.

Synthetic Feasibility :

  • The target compound’s synthesis likely requires multi-step functionalization of pyrrolidine and sulfonylphenyl precursors, similar to the coupling methods in . However, its yield may be lower than simpler derivatives (e.g., 76% for sulfamoylphenyl compounds vs. 33% for complex kinase inhibitors ).

Q & A

Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates like the methylsulfonylphenyl moiety and the 1-phenylpyrrolidine derivative. Key steps include:

  • Intermediate formation : Sulfonation of a phenyl precursor followed by methylation to introduce the methylsulfonyl group .
  • Coupling reactions : Amide bond formation between the propanamide backbone and the pyrrolidine-methyl group, often using coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF) .
  • Critical parameters : Temperature control (0–25°C for sensitive steps), pH adjustment (e.g., neutral conditions for amidation), and catalysts (e.g., Lewis acids for Michael acceptor formation) .
    Scalability can be enhanced via continuous flow chemistry to optimize yields .

Basic: What analytical techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton and carbon environments, particularly distinguishing the pyrrolidine ring’s stereochemistry and methylsulfonyl group .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS for accurate mass determination) .
  • Chromatography : HPLC monitors reaction progress and purity (>95% purity threshold), while TLC tracks intermediate synthesis .

Basic: What preliminary biological assays are recommended to evaluate its activity?

  • Enzyme inhibition assays : Test interactions with targets like cyclooxygenase-2 (COX-2) or kinases, given the sulfonyl and amide groups’ affinity for catalytic sites .
  • Cellular viability assays : Use MTT or ATP-based assays in relevant cell lines (e.g., cancer or inflammatory models) to assess cytotoxicity or therapeutic potential .
  • Binding studies : Surface plasmon resonance (SPR) quantifies binding kinetics to hypothesized targets .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Substituent variation : Modify the pyrrolidine’s phenyl group (e.g., electron-withdrawing groups) or propanamide chain length to assess potency changes .
  • Bioisosteric replacements : Replace the methylsulfonyl group with sulfonamide or trifluoromethyl analogs to enhance metabolic stability .
  • In vitro validation : Pair synthetic modifications with enzyme inhibition assays (e.g., IC50 comparisons) and computational docking to prioritize candidates .

Advanced: What computational strategies predict target interactions and binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or ion channels .
  • Molecular Dynamics (MD) simulations : Simulate binding stability (e.g., 100-ns trajectories) to identify critical residue interactions .
  • Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic effects of substituents on binding affinity .

Advanced: How can contradictory biological activity data across studies be resolved?

  • Meta-analysis : Aggregate data from multiple assays (e.g., enzyme vs. cellular assays) to identify context-dependent effects .
  • Dose-response validation : Re-test conflicting results under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Off-target screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out nonspecific interactions .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidative stress (H2O2), and UV light, followed by HPLC analysis to track degradation .
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, informing pharmacokinetic predictions .

Advanced: How does stereochemistry at the pyrrolidine ring impact biological activity?

  • Chiral synthesis : Prepare enantiomers via asymmetric catalysis (e.g., chiral auxiliaries or enzymes) and isolate using chiral HPLC .
  • Biological evaluation : Compare enantiomers’ IC50 values in target assays to identify stereospecific effects .
  • Computational analysis : Calculate enantiomer-target binding energies (e.g., ΔG differences) to rationalize activity disparities .

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